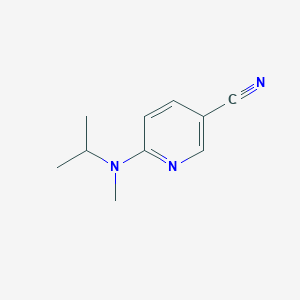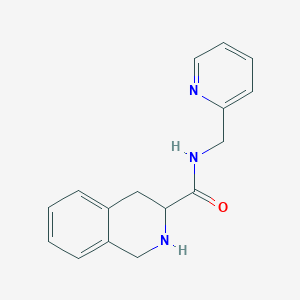
6-(2-Chlorophenoxy)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chlorophenoxy)pyridine-3-carbonitrile, also known as CPYC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. CPYC is a pyridine derivative that has been synthesized using various methods, each with its own advantages and limitations.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenoxy)pyridine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 6-(2-Chlorophenoxy)pyridine-3-carbonitrile has been found to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation, and to inhibit the activation of nuclear factor kappa B, which is involved in inflammation.
Biochemical and Physiological Effects:
6-(2-Chlorophenoxy)pyridine-3-carbonitrile has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 6-(2-Chlorophenoxy)pyridine-3-carbonitrile has also been found to have low toxicity and good bioavailability, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(2-Chlorophenoxy)pyridine-3-carbonitrile in lab experiments is its low toxicity and good bioavailability, which allows for higher doses to be administered without causing harmful side effects. Another advantage is its stability, which allows for long-term storage and use in various experiments. However, one limitation is the limited availability of 6-(2-Chlorophenoxy)pyridine-3-carbonitrile, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for the research and development of 6-(2-Chlorophenoxy)pyridine-3-carbonitrile. One direction is the optimization of the synthesis methods to improve the yield and purity of 6-(2-Chlorophenoxy)pyridine-3-carbonitrile. Another direction is the exploration of its potential as a photosensitizer in photodynamic therapy, particularly in combination with other drugs or therapies. Additionally, the mechanism of action of 6-(2-Chlorophenoxy)pyridine-3-carbonitrile needs to be further elucidated to better understand its potential applications in the treatment of cancer and inflammation.
Synthesis Methods
There are several methods for synthesizing 6-(2-Chlorophenoxy)pyridine-3-carbonitrile, including the reaction of 2-chlorophenol with 3-cyanopyridine in the presence of a base, such as potassium carbonate or sodium hydroxide. Another method involves the reaction of 2-chlorophenol with 3-cyanopyridine in the presence of a catalyst, such as palladium on carbon or copper(I) iodide. The yield and purity of 6-(2-Chlorophenoxy)pyridine-3-carbonitrile can be improved by using different solvents, such as dichloromethane or dimethylformamide, and by optimizing the reaction conditions, such as temperature and time.
Scientific Research Applications
6-(2-Chlorophenoxy)pyridine-3-carbonitrile has been studied for its potential applications in the development of new drugs, particularly in the treatment of cancer and inflammation. 6-(2-Chlorophenoxy)pyridine-3-carbonitrile has been found to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. 6-(2-Chlorophenoxy)pyridine-3-carbonitrile has also been studied for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells.
properties
IUPAC Name |
6-(2-chlorophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-10-3-1-2-4-11(10)16-12-6-5-9(7-14)8-15-12/h1-6,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLNRGPUPACJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)




![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)
